molecular formula C25H26N4O4 B5610995 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B5610995
M. Wt: 446.5 g/mol
InChI Key: QALULPBPXAQUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic small molecule recognized in research for its potent inhibitory activity against the DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell proliferation, differentiation, and neuronal development. The compound's structure, featuring a quinazolinone core, is characteristic of kinase-targeting scaffolds, and its specific substitution pattern is designed to optimize binding affinity and selectivity within the kinase's ATP-binding pocket. Research utilizing this compound is primarily focused on elucidating the pathophysiological roles of DYRK1A. It serves as a valuable tool for investigating signaling pathways in models of neurodevelopmental disorders and neurodegenerative diseases , such as Alzheimer's disease, where DYRK1A has been shown to phosphorylate key proteins like tau and amyloid precursor protein. Furthermore, due to the role of DYRK1A in regulating transcription factors and cell cycle control, this inhibitor is also employed in oncological research to probe its effects on cancer cell viability and proliferation. Its application allows researchers to dissect complex kinase-mediated pathways and validate DYRK1A as a potential therapeutic target for a range of human diseases.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-16-24-19(12-18(13-20(24)30)21-3-2-10-31-21)27-25(26-16)29-8-6-28(7-9-29)14-17-4-5-22-23(11-17)33-15-32-22/h2-5,10-11,18H,6-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALULPBPXAQUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)CC(CC2=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,3-benzodioxole with piperazine in the presence of a suitable catalyst.

    Quinazolinone Core Formation: The quinazolinone core is formed by cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives.

    Coupling Reactions: The piperazine intermediate is then coupled with the quinazolinone core under specific reaction conditions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This typically includes:

    Scaling Up Reactions: Adjusting reaction conditions to accommodate larger volumes.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

    Automation and Process Control: Utilizing automated systems and process control technologies to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, often resulting in simpler structures.

    Substituted Derivatives: Compounds with different functional groups replacing the original ones.

Scientific Research Applications

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes.

    DNA Intercalation: Intercalating into DNA, which can disrupt DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives with piperazine substituents are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules from the provided evidence:

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Key Substituents Potential Implications
Target compound Not explicitly provided (estimated: C₂₄H₂₅N₄O₄) ~445.5 g/mol - 1,3-Benzodioxole-methyl (piperazine)
- Furan-2-yl (position 7)
Enhanced metabolic stability (benzodioxole) and moderate lipophilicity (furan)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one C₂₆H₂₆FN₃O₂ 447.5 g/mol - 4-Fluorophenyl (piperazine)
- 2-Hydroxyphenyl (position 7)
Increased polarity (hydroxyl) and potential serotonin receptor affinity (fluorophenyl)
2-(4-Ethylpiperazin-1-yl)-7-(2-hydroxyphenyl)-7,8-dihydroquinazolin-5(6H)-one C₂₀H₂₄N₄O₂ 352.4 g/mol - Ethylpiperazine
- 2-Hydroxyphenyl (position 7)
Simplified structure with moderate hydrophilicity (ethyl group)
7-(4-Chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one C₂₁H₂₅ClN₄O₂ 400.9 g/mol - Chlorophenyl (position 7)
- Hydroxyethylpiperazine
Enhanced solubility (hydroxyethyl) and halogen-mediated bioactivity (chlorophenyl)
7-(2,4-Dimethoxyphenyl)-2-[4-(3-trifluoromethylphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one C₂₈H₂₈F₃N₃O₃ 527.5 g/mol - Trifluoromethylphenyl (piperazine)
- Dimethoxyphenyl (position 7)
High lipophilicity (CF₃) and electron-rich aromatic system (methoxy groups)

Functional Group Analysis

  • Piperazine Modifications :

    • The target compound’s 1,3-benzodioxole-methyl group (vs. fluorophenyl or trifluoromethylphenyl ) may reduce cytochrome P450 interactions, improving metabolic stability.
    • Hydroxyethylpiperazine in enhances water solubility, whereas the ethyl group in offers a balance between hydrophilicity and lipophilicity.
  • Aromatic Substituents :

    • The furan-2-yl group in the target compound introduces a heteroaromatic ring with moderate electron density, contrasting with electron-rich substituents like trimethoxyphenyl or hydroxyphenyl .
    • Chlorophenyl and trifluoromethylphenyl groups likely enhance binding to hydrophobic protein pockets.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what are the critical reaction parameters?

The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazolinone core followed by functionalization with piperazine, benzodioxole, and furan moieties. Key steps include:

  • Coupling reactions : Piperazine derivatives are introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres (e.g., nitrogen) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to enhance reactivity .
  • Catalysts : Triethylamine or palladium catalysts may optimize yields in coupling steps .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progress and purity .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves piperazine ring conformations and furan/benzodioxole substituents. Deuterated solvents (e.g., DMSO-d₆) are critical for signal clarity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, though crystallization challenges may arise due to structural complexity .

Q. What are the primary biological targets or pathways hypothesized for this compound?

Based on structural analogs (e.g., piperazine-containing ligands), potential targets include:

  • GPCRs : Serotonin or dopamine receptors due to the piperazine moiety .
  • Kinase inhibition : The quinazolinone core may interact with ATP-binding sites in kinases .
  • Antimicrobial activity : Furan and benzodioxole groups are associated with biofilm disruption .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and binding affinities?

  • Density Functional Theory (DFT) : Models electron distribution in the quinazolinone core to predict nucleophilic/electrophilic sites .
  • Molecular docking : Software like AutoDock Vina simulates binding to GPCRs or kinases. Focus on piperazine-furan interactions with active-site residues .
  • Reaction path search : Quantum chemical calculations (e.g., Gaussian) optimize synthetic routes by identifying transition states .

Q. How should researchers address contradictory data in biological activity assays?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 for GPCRs, HeLa for cytotoxicity) to rule out cell-specific effects .
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
  • Control compounds : Include known inhibitors/agonists (e.g., ketanserin for 5-HT₂ receptors) to benchmark activity .

Q. What experimental design strategies optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify interactions .
  • Response Surface Methodology (RSM) : Models nonlinear relationships to maximize yield while minimizing by-products .
  • Process Analytical Technology (PAT) : In-line HPLC monitors real-time reaction progress during scale-up .

Q. How can AI-driven simulations enhance predictive modeling of this compound’s pharmacokinetics?

  • COMSOL Multiphysics integration : Combines reaction kinetics with fluid dynamics to simulate large-scale synthesis .
  • Machine learning (ML) : Train models on existing pharmacokinetic data from similar quinazolinones to predict absorption/distribution .
  • Smart laboratories : Implement AI for autonomous parameter adjustments (e.g., pH, temperature) during synthesis .

Methodological Notes

  • Avoiding pitfalls : Cross-validate spectral data with multiple techniques (e.g., IR + NMR) to resolve ambiguities in piperazine ring conformations .
  • Data contradiction : Use meta-analysis frameworks to reconcile conflicting biological results, emphasizing assay conditions and compound purity .
  • Ethical considerations : Adhere to CRDC guidelines (e.g., RDF2050112 for reactor design) for environmentally sustainable synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.